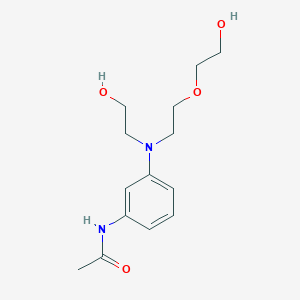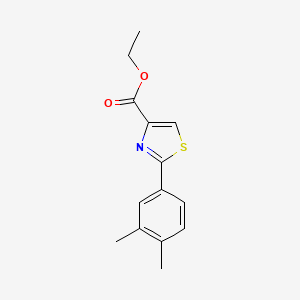
Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester is a chemical compound with the molecular formula C8H14O4S2 and a molecular weight of 238.3 g/mol. This compound is characterized by the presence of ethanethioate groups and oxidanyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester typically involves the esterification of ethanethioic acid with a dihydroxybutyl derivative. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester undergoes various chemical reactions, including:
Oxidation: The oxidanyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethanethioate groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced derivatives such as alcohols, and substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include oxidative stress pathways, signaling pathways, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester include:
S,S-(2,3-dihydroxy-1,4-butanediyl) ester ethanethioic acid: This compound shares similar structural features and chemical properties.
This compound: Another compound with similar functional groups and reactivity.
Propriétés
Numéro CAS |
37180-64-6 |
|---|---|
Formule moléculaire |
C8H14O4S2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
O-(4-ethanethioyloxy-2,3-dihydroxybutyl) ethanethioate |
InChI |
InChI=1S/C8H14O4S2/c1-5(13)11-3-7(9)8(10)4-12-6(2)14/h7-10H,3-4H2,1-2H3 |
Clé InChI |
HPGDXQHSTBVGQD-UHFFFAOYSA-N |
SMILES |
CC(=S)OCC(C(COC(=S)C)O)O |
SMILES canonique |
CC(=S)OCC(C(COC(=S)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE](/img/structure/B1503100.png)







